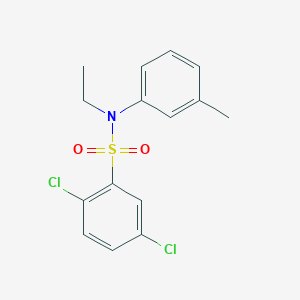
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, also known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a member of the sulfonamide family of compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism and growth. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has been shown to have a wide range of biological activities. However, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide also has several limitations. It is relatively unstable, and can degrade over time, making it difficult to work with in some experiments. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have some toxic effects on certain cell types, which can limit its usefulness in certain experiments.
Orientations Futures
There are several areas of future research that could be pursued with regards to N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of new synthetic methods for N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide and related compounds, which could improve the yield and purity of these compounds. Another area of interest is the investigation of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide as a potential treatment for other diseases, such as fungal infections and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, and to identify any potential side effects or toxicities associated with its use.
Méthodes De Synthèse
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including condensation reactions between 3-chloro-4-hydroxy-1-naphthaldehyde and 2,4,5-trimethylbenzenesulfonamide. Other methods involve the use of different aldehydes and sulfonamides as starting materials, with varying degrees of success.
Applications De Recherche Scientifique
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
Propriétés
Formule moléculaire |
C19H16ClNO3S |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
Clé InChI |
IDGPWWUNUNIEQY-FXBPSFAMSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)